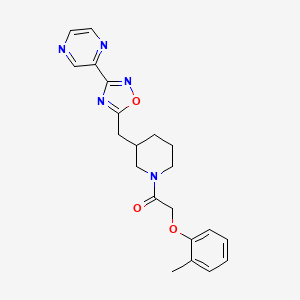

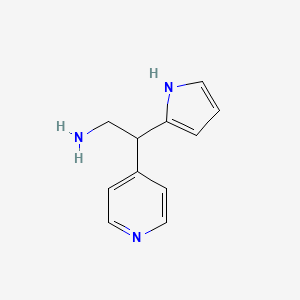

![molecular formula C20H25N3O5S2 B2597108 4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide CAS No. 478030-19-2](/img/structure/B2597108.png)

4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase Isoforms

A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and sulfone moieties have been investigated for their inhibition of human carbonic anhydrases (CAs), particularly the isoforms I, II, IX, and XII. These compounds showed low nanomolar activity against hCA II, which is significant given the role of carbonic anhydrases in various physiological and pathological processes, including tumor progression. The study demonstrates the potential of these compounds in targeting transmembrane, tumor-associated isoforms like CA IX and XII, suggesting their utility in cancer research and therapy (Alafeefy et al., 2015).

Corrosion Inhibition

Sulfonohydrazide derivatives have been studied as corrosion inhibitors for carbon steel in acidic media. These compounds, such as N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide, demonstrated good inhibition efficiency, which increases with concentration but decreases with temperature. Their effectiveness and the mode of adsorption on steel surfaces highlight the importance of sulfonyl hydrazides in material science and engineering, providing insights into the design of new corrosion inhibitors (Ichchou et al., 2019).

Antimicrobial and Anticancer Activities

Novel sulfones and sulfonamides, incorporating various moieties including hydrazide, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against breast cancer cell lines (MCF7), indicating their potential as therapeutic agents in oncology. The structural diversity and biological activities of these compounds underscore their significance in the development of new drugs (Bashandy et al., 2011).

Synthesis and Structural Analysis

The synthesis of new sulfonyl hydrazones and their structural and biological activity analysis have been a focus of several studies. These compounds, often synthesized via microwave-assisted methods, have been characterized and evaluated for their antioxidant and anticholinesterase activities. The findings contribute to medicinal chemistry by providing insights into the synthesis of biologically active compounds and their potential therapeutic applications (Karaman et al., 2016).

Propriétés

IUPAC Name |

N',1-bis-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-15-3-7-18(8-4-15)29(25,26)22-21-20(24)17-11-13-23(14-12-17)30(27,28)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWRYMPPVNTYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)

![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)

![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)

![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)

![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2597035.png)

![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)

![(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2597043.png)

![2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine](/img/structure/B2597047.png)